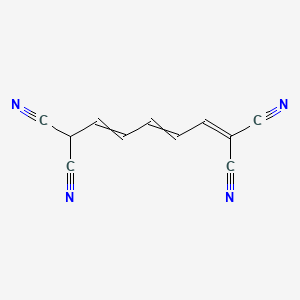
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a hepta-triene backbone with four cyano groups attached at the terminal carbons. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile typically involves the reaction of hepta-1,3,5-triene with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification process may include additional steps such as recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.
Scientific Research Applications
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile involves its interaction with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. The cyano groups can also interact with nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: Similar in structure but lacks the cyano groups.
Hepta-1,3,5-triene: The parent compound without the cyano groups.
Azulene: Contains a fused ring system with similar conjugation.
Uniqueness
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly alter its chemical reactivity and physical properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
120879-79-0 |
|---|---|
Molecular Formula |
C11H6N4 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile |
InChI |
InChI=1S/C11H6N4/c12-6-10(7-13)4-2-1-3-5-11(8-14)9-15/h1-5,10H |
InChI Key |
UKFNRPAEPZWYCG-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=C(C#N)C#N)C=CC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















